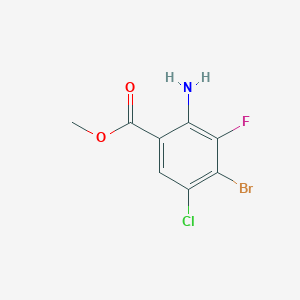

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate

Descripción

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is an organic compound with the chemical formula C8H6BrClFNO2. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromine atom, a chlorine atom, and a fluorine atom attached to a benzoate ester. It is a solid compound that may have a pungent odor due to the presence of halogens.

Propiedades

IUPAC Name |

methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCLZRJHAIASTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate typically involves multiple steps, starting from a benzoate ester. The process includes:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzoate ester.

Amination: Introduction of the amino group.

A common synthetic route involves the following steps:

Fluorination: The benzoate ester undergoes fluorination using a fluorinating agent such as Selectfluor.

Bromination: The fluorinated product is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: The brominated product is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Amination: Finally, the chlorinated product undergoes amination using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, and reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

Substitution: Formation of substituted benzoates with different functional groups.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is primarily utilized as a building block in organic synthesis . It can undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms (bromo, chloro, fluoro) can be substituted with other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The amino group can be oxidized or reduced to form different derivatives, enabling the synthesis of diverse compounds.

- Coupling Reactions : This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds.

Biological Applications

The compound has been investigated for its potential biological activities , including:

-

Anticancer Properties : Research indicates that methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Study Findings Study on Anticancer Activity Induced apoptosis in treated cancer cells. - Enzyme Interaction Studies : The compound has been shown to enhance the activity of specific enzymes involved in metabolic pathways, acting as a biochemical probe that facilitates understanding of enzyme mechanisms.

Material Science

In material science, methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is explored for its potential use in developing advanced materials and specialty chemicals . Its halogenated structure allows for unique interactions with other materials, which can be harnessed in various applications.

Case Study 1: Enzyme Interaction

A study demonstrated that methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate enhances the activity of specific enzymes involved in metabolic pathways. The structural features of the compound allowed it to act effectively as a biochemical probe.

Case Study 2: Anticancer Activity

Research focused on the anticancer potential revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction in treated cells, indicating its promise as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogens and an amino group allows it to form strong interactions with biological molecules, potentially disrupting their normal function.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-4-bromo-5-fluorobenzoate

- Methyl 2-amino-4-chloro-5-fluorobenzoate

- Methyl 2-amino-4-bromo-3-fluorobenzoate

Uniqueness

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) on the benzoate ring, which can significantly influence its reactivity and interactions with other molecules. This unique combination of functional groups makes it a valuable compound for various chemical and biological studies.

Actividad Biológica

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate features a benzene ring substituted with an amino group, bromo, chloro, and fluoro groups. Its molecular formula is with a molecular weight of approximately 253.50 g/mol. The presence of these halogen and amino substituents significantly influences its chemical reactivity and biological interactions.

The biological activity of methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as a substrate or inhibitor for specific enzymes, influencing biochemical pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in drug development for neurodegenerative diseases and urolithiasis respectively .

- Protein Binding : Binding studies indicate that this compound may interact with proteins such as bovine serum albumin (BSA), affecting drug delivery and bioavailability. Fluorescence measurements have been utilized to assess these interactions, revealing significant binding affinities .

Antimicrobial Activity

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate has been investigated for its antimicrobial properties. Similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship suggests that the presence of halogen atoms enhances antibacterial potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, compounds with similar structures have been shown to inhibit urease effectively, which is crucial for developing treatments for kidney stones . The IC50 values for some related compounds suggest significant inhibitory activity, indicating potential therapeutic applications.

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial properties of synthesized benzoate derivatives, methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate exhibited promising results against selected bacterial strains. The study employed standard agar diffusion methods to measure inhibition zones, demonstrating effective antibacterial activity comparable to established antibiotics .

- Enzyme Inhibition Studies : A comparative analysis was conducted on various benzoate derivatives for their AChE inhibitory activities. Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate was included in the screening process, revealing moderate inhibition levels that warrant further investigation into its potential use in treating Alzheimer's disease .

Research Applications

Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate serves as a valuable building block in organic synthesis and medicinal chemistry:

- Drug Development : Its unique structure allows it to be modified into various derivatives with enhanced biological activities. Researchers are exploring its potential in developing new pharmaceuticals targeting neurodegenerative diseases and infections.

- Chemical Synthesis : The compound is utilized as an intermediate in synthesizing more complex molecules, contributing to advancements in material science and agrochemicals.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | AChE Inhibition | Urease Inhibition |

|---|---|---|---|

| Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | Moderate | Moderate | Strong |

| Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate | Strong | Strong | Moderate |

| Ethyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate | Moderate | Weak | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.